molecular formula C18H27NO5S B067729 N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine CAS No. 166815-96-9

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

Cat. No. B067729
M. Wt: 369.5 g/mol
InChI Key: DARTVAOOTJKHQW-UHFFFAOYSA-N
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Description

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is a compound of interest in synthetic organic chemistry. It belongs to the class of piperidine derivatives and is utilized in various chemical syntheses and research contexts.

Synthesis Analysis

The synthesis of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine and related compounds involves complex reactions. For instance, Tailor and Hall (2000) describe a stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, a class to which N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is related, via a tandem aza[4+2]/allylboration reaction, highlighting the multifaceted nature of synthesizing these compounds (Tailor & Hall, 2000).

Molecular Structure Analysis

The molecular structure of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. A study by Janani et al. (2020) used Density Functional Theory to analyze the vibrational assignments and geometrical parameters of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine (Janani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine include lithiation-substitution processes as detailed by Sheikh et al. (2012), where the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine was explored, providing insights into the chemical behavior of such compounds (Sheikh et al., 2012).

Physical Properties Analysis

The physical properties of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine and related compounds, such as crystal structure and conformation, can be inferred from studies like the one conducted by Girish et al. (2008), which examined the crystal structure of a similar compound, [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group interactions, are essential for understanding N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. Akimova et al. (2015) discussed reactions of N-Boc-piperidin-4-one, showing its reactivity in forming nitrogen-containing 1,5-diketones, relevant to understanding the chemical properties of related piperidine compounds (Akimova et al., 2015).

Scientific Research Applications

Piperazine and Piperidine Derivatives in Therapeutics

Piperazine derivatives for therapeutic use have been extensively studied, showing significant medicinal potential across a variety of therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have resulted in molecules with varied medicinal properties, suggesting that specific alterations, such as those in N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine, could also yield compounds with unique bioactivities (Rathi et al., 2016).

Piperidine Alkaloids in Medicine

Piperidine alkaloids of Pinus and related genera have been recognized for their medicinal importance, with a focus on various clinical applications. The review suggests that the structural diversity and pharmacological activities of piperidine alkaloids, including their roles in drug research, offer a promising area for the development of new therapeutics (Singh et al., 2021).

properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARTVAOOTJKHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442916
Record name tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine

CAS RN

166815-96-9
Record name tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-Boc-4-piperidinemethanol, 5.0 g (23.2 mmol) in chloroform, 50 mL, was prepared. Toluene sulfonyl chloride, 5.75 g (30.2 mmol), in 5.6 mL of pyridine (69.6 mmol) was added. The solution was stirred under nitrogen allowed to stir for 24 hours. Standard workup and chromatographic purification provided the title compound. Yield 6.0 g
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Synthesis routes and methods II

Procedure details

1,4-Diazabicyclo[2.2.2]octane (42.4 g, 0.378 mol) was added to a solution of 1-(tert-butoxycarbonyl)-4-hydroxymethylpiperidine (52.5 g, 0.244 mol) in tert-butyl methyl ether (525 ml). After stiffing for 15 minutes at ambient temperature, the mixture was cooled to 5° C. and a solution of toluene sulphonyl chloride (62.8 g, 0.33 mmol) in tert-butyl methyl ether (525 ml) was added in portions over 2 hours while maintaining the temperature at 0° C. After stirring for 1 hour at ambient temperature, petroleum ether (1 l) was added. The precipitate was removed by filtration. The filtrate was evaporated to give a solid. The solid was dissolved in ether and washed successively with 0.5N aqueous hydrochloric acid (2×500 ml), water, saturated sodium hydrogen carbonate and brine, dried (MgSO4) and evaporated to give 1-(tert-butoxycarbonyl)-4-(4-methylphenylsulphonyloxymethyl)piperidine (76.7 g, 85%).
Quantity
42.4 g
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reactant
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52.5 g
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525 mL
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62.8 g
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525 mL
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petroleum ether
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1 L
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Synthesis routes and methods III

Procedure details

To a solution of 4-hydroxymethyl-1-tert-butyloxycarbonylpiperidine (52.5 g, 0.244 mol) in tert-butyl methyl ether (525 ml) was added 1,4-diazabicyclo[2.2.2]octane (42.4 g, 0.378 mol). After stirring for 15 minutes at ambient temperature, the mixture was cooled to 5° C. and a solution of toluene sulphonyl chloride (62.8 g, 0.33 mmol) in tert-butyl methyl ether (525 ml) was added dropwise over 2 hours while maintaining the temperature at 0° C. After stirring for 1 hour at ambient temperature, petroleum ether (11) was added. The precipitate was removed by filtration. The filtrate was evaporated to give a solid. The solid was dissolved in ether and washed successively with 0.5M aqueous hydrochloric acid (2×500 ml), water, saturated sodium hydrogen carbonate and brine, dried (MgSO4) and evaporated to give 4-(4-methylphenylsulphonyloxymethyl)-1-tert-butyloxycarbonylpiperidine (76.7 g, 85%).
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52.5 g
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42.4 g
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525 mL
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62.8 g
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525 mL
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petroleum ether
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